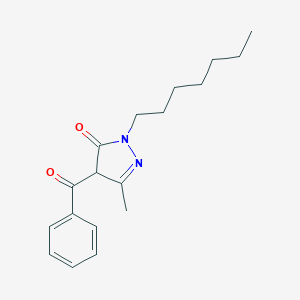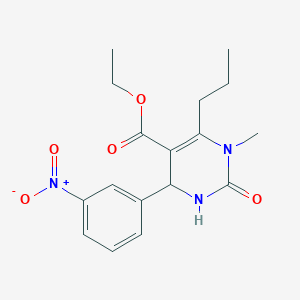
ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C8H10BrN3O4 and a molecular weight of 292.1 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a pyrazole ring substituted with bromine, methyl, and nitro groups, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Nitration: The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: Finally, the nitro-substituted pyrazole is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Reduction: Amino-substituted pyrazoles.
Hydrolysis: Pyrazole carboxylic acids.
Scientific Research Applications
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is used in various scientific research applications, including:
Proteomics: As a reagent for labeling or modifying proteins to study their structure and function.
Medicinal chemistry: As a building block for the synthesis of potential pharmaceutical compounds.
Biological studies: Investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In proteomics, it may act by covalently modifying amino acid residues in proteins, thereby altering their structure and function. The nitro and bromine substituents can participate in various interactions with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
- Ethyl (4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetate
- Ethyl (4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)acetate
Uniqueness
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the specific combination of substituents on the pyrazole ring. The presence of both bromine and nitro groups provides distinct reactivity and biological activity compared to similar compounds. This makes it a valuable tool in research applications where specific modifications of proteins or other biomolecules are required .
Properties
IUPAC Name |
ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTZXCSOJKMYDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE](/img/structure/B395339.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B395341.png)
![1'-(4-Phenyl-thiazol-2-yl)-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B395342.png)
![2-{[5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B395343.png)


![6-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-N,N'-diethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B395348.png)
![4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID](/img/structure/B395350.png)

![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)

![2-(4-Bromophenyl)-2-oxoethyl 7-[(phenylsulfonyl)amino]heptanoate](/img/structure/B395359.png)
![BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE](/img/structure/B395360.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B395361.png)
